2-(2,4-Dichlorophenoxy)-1-(3-(fluoromethyl)azetidin-1-yl)ethanone 2-(2,4-Dichlorophenoxy)-1-(3-(fluoromethyl)azetidin-1-yl)ethanone
Brand Name: Vulcanchem
CAS No.: 2034606-04-5
VCID: VC5664909
InChI: InChI=1S/C12H12Cl2FNO2/c13-9-1-2-11(10(14)3-9)18-7-12(17)16-5-8(4-15)6-16/h1-3,8H,4-7H2
SMILES: C1C(CN1C(=O)COC2=C(C=C(C=C2)Cl)Cl)CF
Molecular Formula: C12H12Cl2FNO2
Molecular Weight: 292.13

2-(2,4-Dichlorophenoxy)-1-(3-(fluoromethyl)azetidin-1-yl)ethanone

CAS No.: 2034606-04-5

Cat. No.: VC5664909

Molecular Formula: C12H12Cl2FNO2

Molecular Weight: 292.13

* For research use only. Not for human or veterinary use.

2-(2,4-Dichlorophenoxy)-1-(3-(fluoromethyl)azetidin-1-yl)ethanone - 2034606-04-5

Specification

CAS No. 2034606-04-5
Molecular Formula C12H12Cl2FNO2
Molecular Weight 292.13
IUPAC Name 2-(2,4-dichlorophenoxy)-1-[3-(fluoromethyl)azetidin-1-yl]ethanone
Standard InChI InChI=1S/C12H12Cl2FNO2/c13-9-1-2-11(10(14)3-9)18-7-12(17)16-5-8(4-15)6-16/h1-3,8H,4-7H2
Standard InChI Key RRDWINRUKKHHHX-UHFFFAOYSA-N
SMILES C1C(CN1C(=O)COC2=C(C=C(C=C2)Cl)Cl)CF

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features two primary functional groups:

  • A 2,4-dichlorophenoxy group attached to an ethanone backbone.

  • A 3-(fluoromethyl)azetidine ring linked via the ketone group.
    The azetidine ring’s small size and fluoromethyl substituent enhance its reactivity and potential for intermolecular interactions .

Key Structural Data:

PropertyValueSource
IUPAC Name2-(2,4-dichlorophenoxy)-1-[3-(fluoromethyl)azetidin-1-yl]ethanone
SMILESC1C(CN1C(=O)COC2=C(C=C(C=C2)Cl)Cl)CF
InChI KeyRRDWINRUKKHHHX-UHFFFAOYSA-N

Physicochemical Characteristics

Limited solubility data are available, but its log P (partition coefficient) is estimated at ~3.35, suggesting moderate lipophilicity. The fluoromethyl group may enhance membrane permeability, a critical factor in drug design .

Synthesis and Reaction Pathways

Synthetic Strategies

The compound is likely synthesized via nucleophilic substitution or coupling reactions. A plausible route involves:

  • Formation of the azetidine moiety: Cyclization of 3-(fluoromethyl)azetidine using bromoethylamine derivatives .

  • Etherification: Reaction of 2,4-dichlorophenol with α-bromoethanone to introduce the phenoxy group .

  • Coupling: Combining the azetidine and dichlorophenoxy segments under basic conditions (e.g., K2_2CO3_3 in acetone) .

Example Protocol:

A reaction between 2-bromo-1-(2,4-dichlorophenyl)ethanone and 3-(fluoromethyl)azetidine in acetone with K2_2CO3_3 yielded 77% product . Microwave-assisted synthesis using PEG-400 as a green solvent has also been reported for analogous compounds .

Optimization Challenges

  • Steric hindrance: The azetidine ring’s compact structure may slow reaction kinetics.

  • Fluorine reactivity: The fluoromethyl group requires anhydrous conditions to prevent hydrolysis .

Biological Activities and Mechanisms

Hypothesized Targets:

  • Gram-positive bacteria: S. aureus (MIC ~25 μg/mL for related compounds) .

  • Fungi: C. albicans (MIC ~7.81 μg/mL for oxadiazole derivatives) .

Anticancer Properties

The compound’s electron-withdrawing groups (Cl, F) may intercalate DNA or inhibit topoisomerases. In vitro studies on similar azetidine-containing molecules show IC50_{50} values of 1.18–2.56 μM against cancer cell lines .

Analytical Characterization

Spectroscopic Methods

  • NMR: 1^1H and 13^{13}C NMR confirm the azetidine ring (δ 3.2–4.1 ppm) and dichlorophenoxy group (δ 6.8–7.9 ppm).

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 292.13 [M+H]+^+.

Chromatographic Techniques

  • HPLC: Reverse-phase C18 columns with UV detection (λ = 254 nm) achieve >95% purity.

  • GC-MS: Used for volatile derivative analysis .

Applications and Industrial Relevance

Pharmaceutical Development

  • Antibacterial agents: Structural motifs align with FDA-approved drugs like cefazolin .

  • Kinase inhibitors: The azetidine ring mimics ATP-binding sites in kinases .

Materials Science

  • Polymer additives: Fluorinated groups enhance thermal stability.

  • Liquid crystals: Azetidine’s rigidity aids in mesophase formation .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator